molecular formula C14H18N2O B11876545 8-Quinolinol, 7-[(diethylamino)methyl]- CAS No. 77895-34-2

8-Quinolinol, 7-[(diethylamino)methyl]-

Cat. No.: B11876545
CAS No.: 77895-34-2
M. Wt: 230.31 g/mol
InChI Key: ZDKKFSNLZTZYRN-UHFFFAOYSA-N
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Description

Contextualization within 8-Hydroxyquinoline (B1678124) and Mannich Base Derivatives

8-Quinolinol, 7-[(diethylamino)methyl]- is a derivative of 8-hydroxyquinoline (also known as 8-quinolinol or oxine), a bicyclic heterocyclic organic compound. researchgate.net 8-Hydroxyquinoline is recognized as a versatile chelating agent, capable of forming stable complexes with a variety of metal ions. scispace.comnih.gov Most of the biological activities associated with 8-hydroxyquinoline and its derivatives stem from this ability to bind metals. nih.gov

Structurally, 8-Quinolinol, 7-[(diethylamino)methyl]- is classified as a Mannich base. The Mannich reaction is a fundamental tool in medicinal chemistry for the aminoalkylation of acidic protons located on a carbon atom. nih.govmdpi.com In the synthesis of this compound, the 8-hydroxyquinoline core acts as the active hydrogen provider, which is then reacted with formaldehyde (B43269) and a secondary amine, diethylamine (B46881). mdpi.com This reaction typically occurs at the C-7 position of the 8-hydroxyquinoline ring, which is activated for electrophilic substitution. nih.govacs.org The result is the addition of a diethylaminomethyl group [-CH₂N(CH₂CH₃)₂] at the 7th position, yielding the target compound. The Mannich derivatives of 8-hydroxyquinolines represent a prominent and extensively studied class of compounds in medicinal chemistry. mdpi.com

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry

The quinoline ring system, which forms the core of 8-Quinolinol, 7-[(diethylamino)methyl]-, is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.net This is due to its presence in a wide array of natural alkaloids and synthetic molecules that exhibit potent and diverse pharmacological activities. researchgate.netbenthamdirect.com The synthetic versatility of the quinoline structure allows for the generation of a vast library of derivatives through various substitutions on its ring system. eurekaselect.com

The significance of the quinoline scaffold is underscored by its wide range of demonstrated biological effects. benthamdirect.comnih.gov Research has consistently shown quinoline-based compounds to possess properties including:

Anticancer eurekaselect.combenthamdirect.com

Antimicrobial researchgate.net

Antiviral benthamdirect.comnih.gov

Antimalarial eurekaselect.com

Antiparasitic benthamdirect.comnih.gov

Anti-inflammatory brieflands.com

Anti-neurodegenerative nih.gov

This broad spectrum of activity has cemented the quinoline nucleus as an attractive and crucial building block in the rational design of new therapeutic agents. benthamdirect.combenthamdirect.com

Overview of Research Trajectories for 7-Substituted 8-Quinolinols

The substitution pattern on the 8-quinolinol ring, particularly at the C-5 and C-7 positions, is a critical determinant of a derivative's biological and chemical properties. scispace.comnih.gov Consequently, research into 7-substituted 8-quinolinols, including Mannich bases like 8-Quinolinol, 7-[(diethylamino)methyl]-, has followed several distinct trajectories.

One major area of investigation is anticancer research . Studies have designed and synthesized libraries of 8-hydroxyquinoline-derived Mannich bases with substitutions at the R7 position to explore their activity against cancer cells, including multidrug-resistant strains. nih.govacs.org The ability of these compounds to chelate metal ions is often a crucial component of their mechanism of action. nih.gov

Another significant research path involves their use as antimicrobial agents . The antipathogenic effects of 7-aminomethylated 8-hydroxyquinolines have been extensively studied. mdpi.com For instance, 7-Morpholinomethyl-8-hydroxyquinoline was found to be active against Gram-positive bacteria, with its potency correlated to its ability to chelate iron. scispace.com

The unique metal-binding and fluorescence properties of these compounds have also led to their exploration as chemosensors . 8-hydroxyquinoline itself is weakly fluorescent, but its chelation with metal ions can greatly enhance fluorescence emission. scispace.comrroij.com Substitutions at the C-7 position can be used to tune the molecule's selectivity and sensitivity for specific metal ions, making them valuable tools for detecting biologically and environmentally important cations. scispace.com

Furthermore, research has extended into immunomodulatory effects . Novel 8-hydroxyquinoline derivatives synthesized via the Mannich reaction have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, indicating potential applications in inflammatory conditions. benthamdirect.comnih.gov

The table below summarizes key research areas for 7-substituted 8-hydroxyquinoline derivatives.

Research AreaFocus of InvestigationExample of Activity
Oncology Development of cytotoxic agents, particularly against multidrug-resistant cancer. nih.govMDR-selective anticancer activity through metal chelation and induction of oxidative stress. nih.govacs.org
Antimicrobial Discovery of new antibacterial and antifungal compounds. mdpi.comInhibition of bacterial growth via mechanisms like iron chelation or enzyme inhibition. scispace.commdpi.com
Chemosensors Design of fluorescent probes for the detection of metal ions. scispace.comEnhanced fluorescence upon binding with specific metal cations for analytical detection. rroij.com
Immunology Evaluation of potential as anti-inflammatory and immunomodulatory agents. benthamdirect.comInhibition of pro-inflammatory cytokines like TNF-α and IL-1β in cellular assays. benthamdirect.comnih.gov
Neurodegeneration Exploration of compounds for potential use in diseases like Alzheimer's. nih.govnih.govSome 5,7-substituted derivatives act as ionophores to modulate metal ion homeostasis in the brain. nih.govnih.gov

Properties

CAS No.

77895-34-2

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

7-(diethylaminomethyl)quinolin-8-ol

InChI

InChI=1S/C14H18N2O/c1-3-16(4-2)10-12-8-7-11-6-5-9-15-13(11)14(12)17/h5-9,17H,3-4,10H2,1-2H3

InChI Key

ZDKKFSNLZTZYRN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Mannich Reaction Strategies for 7-[(diethylamino)methyl]-8-Quinolinol Synthesis

The primary route for the synthesis of 7-[(diethylamino)methyl]-8-quinolinol is the Mannich reaction, a three-component condensation involving 8-hydroxyquinoline (B1678124), formaldehyde (B43269), and diethylamine (B46881). nih.govnih.gov This reaction provides an efficient method for the aminomethylation of the electron-rich quinoline (B57606) ring at the C-7 position.

The general mechanism involves the formation of a diethylaminomethyl cation (an Eschenmoser salt precursor) from the reaction of diethylamine and formaldehyde. Subsequently, the 8-hydroxyquinoline, acting as a nucleophile, attacks this electrophilic species to form the final product. The reaction is regioselective for the C-7 position due to the directing effects of the hydroxyl group at C-8.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the Mannich reaction for producing 7-aminomethylated 8-hydroxyquinolines are influenced by several factors, including temperature, reaction time, and the nature of the solvent and catalyst. While specific optimization data for the diethylamino derivative is not extensively published, general conditions for similar secondary amines provide insight into typical experimental setups. Reactions are commonly performed at temperatures ranging from room temperature to reflux. researchgate.net

For instance, the synthesis of analogous 7-((dioctylamino)methyl)quinolin-8-ol has been successfully carried out at both room temperature and under reflux conditions, indicating a degree of flexibility in the temperature parameters. researchgate.net Similarly, other 7-aminomethylated 8-hydroxyquinolines have been synthesized by stirring the reactants at room temperature for a period, followed by a reflux step to drive the reaction to completion. nih.gov The choice of temperature can impact the reaction rate and the potential for side-product formation.

Amine ReactantSolventTemperatureReaction TimeYield (%)
DiethylamineEthanol (B145695)Room Temp. - Reflux1 - 24 hNot Specified
DioctylamineNot SpecifiedRoom Temp. or RefluxNot SpecifiedGood
DipropylamineEthanolRoom Temp. then Reflux4 hNot Specified

Precursor Synthesis and Functional Group Compatibility

The primary precursors for the synthesis of 7-[(diethylamino)methyl]-8-quinolinol are 8-hydroxyquinoline, formaldehyde, and diethylamine. These are all readily available commercial reagents. 8-hydroxyquinoline serves as the core scaffold, providing the active hydrogen at the C-7 position for the electrophilic substitution. Formaldehyde, typically used as an aqueous solution (formalin) or in its polymeric form (paraformaldehyde), provides the methylene (B1212753) bridge. nih.gov Diethylamine is the secondary amine that introduces the diethylamino moiety.

A key consideration in the synthesis of more complex derivatives is the compatibility of other functional groups on the 8-hydroxyquinoline ring with the Mannich reaction conditions. The reaction is generally tolerant of a range of substituents. For example, the presence of nitro and halo groups on the quinoline ring has been shown to be compatible with the aminomethylation reaction at the C-7 position. nih.gov However, the electronic nature of these substituents can influence the reactivity of the quinoline ring and may require adjustments to the reaction conditions.

Exploration of Catalytic and Solvent Effects

The Mannich reaction is often carried out without a dedicated catalyst, as the reactants themselves can facilitate the necessary proton transfers. However, in some cases, acidic or basic conditions can be employed to promote the reaction. For the synthesis of related 8-hydroxyquinoline derivatives, the use of protic solvents like ethanol, methanol, or water is common. nrochemistry.com These solvents can help to solvate the ionic intermediates and facilitate the reaction progress.

The choice of solvent can also influence the reaction outcome. For example, in the synthesis of some Mannich bases of 8-hydroxyquinoline, ethanol is a frequently used solvent, providing good solubility for the reactants and facilitating the reaction at both room and elevated temperatures. nih.govresearchgate.net The use of preformed iminium salts, generated from the amine and aldehyde prior to the addition of the 8-hydroxyquinoline, can in some cases lead to faster and more selective reactions under milder conditions. nrochemistry.com

Derivatization Strategies for Structural Modification

Structural modification of 7-[(diethylamino)methyl]-8-quinolinol is a key strategy for investigating its chemical properties and for structure-activity relationship (SAR) studies in various contexts. These modifications can be broadly categorized into changes to the diethylamino group and substitutions on the quinoline ring system.

Modifications of the Diethylamino Moiety and its Impact on Reactivity

Alterations to the diethylamino group can significantly impact the steric and electronic properties of the molecule. While specific studies on the derivatization of the diethylamino group in 7-[(diethylamino)methyl]-8-quinolinol are limited, general principles of amine chemistry can be applied.

For instance, replacement of the diethylamino group with other secondary amines, such as dimethylamine, piperidine, or morpholine, would be expected to alter the compound's lipophilicity, basicity, and metal-chelating capabilities. The synthesis of such analogs would follow the same Mannich reaction protocol, simply substituting diethylamine with the desired secondary amine. The size and nature of the amino group can influence the compound's biological activity and physical properties.

Substitutions on the Quinoline Ring System for Structure-Activity Relationship (SAR) Studies

Systematic substitution on the quinoline ring of 7-aminomethyl-8-hydroxyquinoline derivatives is a common approach in SAR studies. The most frequently targeted positions for substitution are C-2 and C-5.

Introducing substituents at the C-5 position, such as halogens (e.g., chloro, bromo) or nitro groups, has been shown to modulate the electronic properties of the 8-hydroxyquinoline core and, consequently, its biological activity. For example, the introduction of a bromine atom at the C-5 position of a 7-(piperidin-1-ylmethyl)quinolin-8-ol (B1680225) derivative has been reported.

Modifications at the C-2 position can also have a significant impact. For instance, the introduction of a methyl group at C-2 in some 8-hydroxyquinoline derivatives has been observed to diminish certain biological activities, suggesting that this position is sensitive to steric bulk.

The following table summarizes common substitutions on the 8-hydroxyquinoline ring for SAR studies of related compounds:

Position of SubstitutionExample SubstituentPotential Impact
C-2MethylAltered steric profile, potential decrease in some biological activities
C-5Chloro, Bromo, NitroModulation of electronic properties and biological activity

These derivatization strategies allow for the fine-tuning of the molecule's properties and are crucial for developing a comprehensive understanding of the relationship between its structure and chemical reactivity or biological function.

Analytical Characterization Techniques for Synthetic Products

The verification of the successful synthesis of 8-Quinolinol, 7-[(diethylamino)methyl]- and the determination of its purity rely on a combination of modern analytical techniques. Spectroscopic and chromatographic methods are indispensable for confirming the molecular structure and identifying any impurities, such as unreacted starting materials or isomeric byproducts.

Spectroscopic Analysis (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic analysis provides fundamental information about the molecular structure of the synthesized 8-Quinolinol, 7-[(diethylamino)methyl]-. Each technique offers unique insights into the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. While specific experimental spectra for 8-Quinolinol, 7-[(diethylamino)methyl]- are not widely published, the expected chemical shifts for both ¹H and ¹³C NMR can be predicted based on the known spectra of 8-hydroxyquinoline and the influence of the aminomethyl substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, the methylene bridge, and the ethyl groups of the diethylamino moiety. The aromatic protons (H-2, H-3, H-4, H-5, H-6) would appear in the downfield region, typically between 7.0 and 9.0 ppm. The introduction of the electron-donating aminomethyl group at the C-7 position would cause a slight upfield shift for the adjacent protons (H-5 and H-6) compared to unsubstituted 8-quinolinol. The methylene protons of the -CH₂-N group would likely appear as a singlet around 3.8-4.2 ppm. The diethylamino group would exhibit a quartet for the -NCH₂- protons and a triplet for the -CH₃ protons, characteristic of an ethyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The nine carbons of the quinoline ring are expected to resonate in the aromatic region (approximately 110-155 ppm). The carbon of the methylene bridge (-CH₂-) would likely appear around 50-60 ppm, while the carbons of the diethylamino group would be found further upfield.

Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted ¹H NMR Data (in CDCl₃)Predicted ¹³C NMR Data (in CDCl₃)
Proton AssignmentPredicted Chemical Shift (ppm)Carbon AssignmentPredicted Chemical Shift (ppm)
H-2~8.8C-2~148
H-3~7.4C-3~122
H-4~8.1C-4~136
H-5~7.3C-5~127
H-6~7.1C-6~110
-CH₂- (methylene bridge)~4.0C-7~118
-NCH₂- (ethyl)~2.7 (quartet)C-8~153
-CH₃ (ethyl)~1.1 (triplet)C-8a~139
-OHBroad, variableC-4a~128
-CH₂- (methylene bridge)~55
-NCH₂- (ethyl)~47
-CH₃ (ethyl)~12

Note: The predicted values are estimates and actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 8-Quinolinol, 7-[(diethylamino)methyl]- exhibits characteristic bands that confirm its structure. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic diethylaminomethyl group appear around 3100-2800 cm⁻¹. Aromatic C=C and C=N stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Key IR Absorption Bands for 8-Quinolinol, 7-[(diethylamino)methyl]-

Vibrational ModeReported Wavenumber (cm⁻¹)
O-H stretch (phenolic)~3380 (broad)
C-H stretch (aromatic)~3045
C-H stretch (aliphatic)~2965, ~2870
C=N / C=C stretch (quinoline ring)~1580, ~1490
C-N stretch (aliphatic amine)~1120
C-O stretch (phenolic)~1270

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 8-Quinolinol, 7-[(diethylamino)methyl]- in a solvent like ethanol typically shows multiple absorption bands corresponding to π→π* transitions within the quinoline aromatic system. The presence of the hydroxyl and diethylaminomethyl groups, both being auxochromes, influences the position and intensity of these absorption maxima compared to the parent quinoline molecule.

UV-Vis Absorption Maxima for 8-Quinolinol, 7-[(diethylamino)methyl]-

Solventλ_max (nm)Electronic Transition
Ethanol~255π→π
~315π→π

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern. For 8-Quinolinol, 7-[(diethylamino)methyl]-, the molecular ion peak [M]⁺ would be expected at m/z 230. A common and characteristic fragmentation pathway for Mannich bases is the α-cleavage at the bond between the aromatic ring and the aminomethyl group, leading to the formation of a stable quinolinol-methylene cation. Another significant fragmentation would be the loss of an ethyl group from the diethylamino moiety.

Predicted Key Mass Spectrometry Fragments

Predicted m/zProposed Fragment Ion
230[M]⁺ (Molecular Ion)
201[M - C₂H₅]⁺ (Loss of an ethyl group)
158[M - N(C₂H₅)₂]⁺ (α-cleavage, loss of diethylamino group)
72[CH₂N(C₂H₅)₂]⁺ (Diethylaminomethyl cation)

Chromatographic Purity and Isomeric Separation Methodologies

Chromatographic techniques are essential for assessing the purity of the synthesized 8-Quinolinol, 7-[(diethylamino)methyl]- and for separating it from any byproducts or isomers.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method used to monitor the progress of the synthesis reaction and to get a preliminary assessment of the product's purity. A suitable mobile phase, typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used with a silica (B1680970) gel stationary phase. The product, being a polar compound, will have a specific retention factor (Rf) that distinguishes it from the starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for the quantitative determination of purity and for the separation of closely related compounds. nih.gov For a basic compound like 8-Quinolinol, 7-[(diethylamino)methyl]-, reversed-phase HPLC (RP-HPLC) is a common choice.

A key challenge in the chromatography of 8-hydroxyquinoline derivatives is their ability to chelate with trace metals present in the HPLC system (e.g., stainless steel frits and columns), which can lead to poor peak shape and inconsistent retention times. nih.gov Therefore, using metal-free (PEEK) tubing and columns, or adding a competing chelating agent to the mobile phase, is often necessary for good chromatographic performance. nih.gov

The Mannich reaction on 8-hydroxyquinoline is generally regioselective for the C-7 position due to electronic and steric factors. However, the formation of the C-5 isomer, 5-[(diethylamino)methyl]-8-quinolinol, is a potential side reaction. HPLC is the ideal method to separate and quantify these two isomers if they are formed. nih.gov A well-optimized method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (like acetonitrile (B52724) or methanol) would be capable of resolving these positional isomers. sielc.com The purity of the final product is typically determined by the area percentage of its peak in the chromatogram, with detection commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., 255 nm). nih.gov

Compound Names

Compound Name
8-Quinolinol, 7-[(diethylamino)methyl]-
8-hydroxyquinoline
5-[(diethylamino)methyl]-8-quinolinol
Formaldehyde
Diethylamine

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 8-Quinolinol, 7-[(diethylamino)methyl]- for Metal Chelation

The chelating behavior of 8-Quinolinol, 7-[(diethylamino)methyl]- is primarily dictated by the arrangement of its donor atoms and the electronic effects of its substituents.

8-Quinolinol, 7-[(diethylamino)methyl]- typically acts as a bidentate ligand. While the parent 8-hydroxyquinoline (B1678124) is a well-established bidentate agent coordinating through the phenolic oxygen and the quinoline (B57606) nitrogen, the introduction of the 7-[(diethylamino)methyl] substituent opens the possibility of tridentate coordination. scirp.org However, studies on structurally similar Mannich bases of 8-hydroxyquinoline suggest that the steric constraints imposed by the aromatic ring system often favor a bidentate coordination mode.

In the case of a related ligand, 7-diethylaminosalicyl-8-hydroxyquinoline, it has been found to act as a neutral bidentate chelating agent. researchgate.net This suggests that 8-Quinolinol, 7-[(diethylamino)methyl]- would likely also favor a bidentate coordination, forming a stable five-membered chelate ring with a metal ion. The diethylamino group, while possessing a lone pair of electrons on the nitrogen, may not always participate in coordination due to steric hindrance and the geometric constraints of the ligand backbone.

The primary donor atoms involved in metal chelation by 8-Quinolinol, 7-[(diethylamino)methyl]- are the deprotonated hydroxyl oxygen and the nitrogen atom of the quinoline ring. The formation of a stable five-membered ring is a strong driving force for this coordination mode.

In a study of a related Mannich base, 7-diethylaminosalicyl-8-hydroxyquinoline, infrared (IR) spectral data indicated that the ligand coordinates through one phenolic oxygen and the tertiary amino nitrogen atom. researchgate.net This suggests a different coordination mode where the quinoline nitrogen is not involved. However, for the broader class of 8-hydroxyquinoline derivatives, chelation involving the phenolic oxygen and the quinoline nitrogen is the most common and well-documented coordination behavior. scirp.orgdovepress.comtandfonline.com The electron-donating nature of the diethylaminomethyl group at the 7-position can enhance the electron density on the quinoline ring system, potentially strengthening the coordinate bond with the metal ion.

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes with 8-Quinolinol, 7-[(diethylamino)methyl]- generally involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and structural techniques to elucidate their composition and geometry.

Binary complexes of 8-Quinolinol, 7-[(diethylamino)methyl]- with transition metal ions are readily formed. For instance, the reaction of the ligand with metal chlorides in a 1:1 or 2:1 ligand-to-metal molar ratio can yield complexes of the type [MLCl] or [ML₂]. Studies on the analogous ligand 7-diethylaminosalicyl-8-hydroxyquinoline have reported the synthesis of complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net These complexes were assigned a tetrahedral stereochemistry based on stoichiometric, electronic, and magnetic data. researchgate.net

The formation of iron(III) complexes with 7-substituted 8-hydroxyquinoline derivatives has also been investigated. The position of substitution on the 8-hydroxyquinoline ring has been shown to influence the affinity towards iron(III). nih.govresearchgate.net A substituent at the 7-position can facilitate a coordination environment that is close to an ideal octahedral geometry for Fe(III) complexes. nih.gov

Ternary complexes, which involve the coordination of the primary ligand and a secondary ligand to a central metal ion, have also been explored for 8-hydroxyquinoline derivatives. While specific studies on ternary complexes of 8-Quinolinol, 7-[(diethylamino)methyl]- are not widely available, research on related systems provides insights into their potential formation and structure.

Spectroscopic techniques are invaluable for probing the electronic structure and coordination environment of metal complexes.

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic metal ions like Cu(II). The EPR spectra of Cu(II) complexes provide information about the geometry of the complex and the nature of the metal-ligand bonding. For Cu(II) complexes with 8-hydroxyquinoline derivatives, the EPR parameters are sensitive to the coordination environment. nih.gov

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure around a specific element. XAS can be used to determine bond distances, coordination numbers, and the oxidation state of the metal ion in a complex.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the characterization of intact metal-ligand complexes in the gas phase. It can be used to determine the stoichiometry of the complexes and to study the formation of different species in solution. nih.gov

The following table summarizes typical spectroscopic data for a related 8-hydroxyquinoline Mannich base complex, which can serve as a reference for what might be expected for complexes of 8-Quinolinol, 7-[(diethylamino)methyl]-.

TechniqueObserved FeatureInterpretationReference Compound
IRShift in ν(C=N) and disappearance of ν(O-H)Coordination of quinoline nitrogen and deprotonated hydroxyl oxygenComplexes of 7-diethylaminosalicyl-8-hydroxyquinoline
UV-VisShift in absorption bands upon complexationMetal-to-ligand charge transfer (MLCT) and intra-ligand transitionsComplexes of 7-diethylaminosalicyl-8-hydroxyquinoline
EPRAnisotropic g and A tensors for Cu(II) complexesInformation on the geometry and covalency of the Cu(II)-ligand bondsGeneral Cu(II)-8-hydroxyquinoline complexes
ESI-MSPeaks corresponding to [ML]⁺ or [ML₂]⁺Confirmation of the stoichiometry of the metal complexesComplexes of 8-hydroxyquinoline Schiff bases

The table below presents selected crystallographic data for the aforementioned Rh(III) complex, which illustrates the type of structural information that can be obtained from single-crystal X-ray diffraction.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Coordination GeometryPiano-stool
Chelation ModeBidentate (N,O)
Rh-N bond length (Å)2.115(3)
Rh-O bond length (Å)2.071(2)

Thermodynamics and Kinetics of Metal Complex Formation

The thermodynamics and kinetics of metal complex formation are crucial for understanding the stability and reactivity of the resulting chelates. For 8-hydroxyquinoline derivatives, the formation of complexes with metal ions is a function of the ligand's basicity, the nature of the metal ion, and the reaction conditions. mcmaster.ca The stability of a metal complex is quantified by the stability constant (log K), which represents the equilibrium for the formation of the complex in solution. scispace.commdpi.com

While specific thermodynamic and kinetic data for 7-[(diethylamino)methyl]-8-quinolinol are not extensively documented in publicly available literature, the behavior of structurally similar 8-hydroxyquinoline derivatives provides significant insights. For instance, the compound 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol (PBT2), which also features a tertiary amine side chain, has been studied for its interaction with copper(II). nih.gov Studies using multi-wavelength treatment of UV-Vis data and electrospray ionization-mass spectrometry (ESI-MS) have shown that PBT2 forms both mono [Cu(PBT2)]+ and bis [Cu(PBT2)2] species in solution. nih.gov The formation of these distinct species is a critical aspect of its coordination chemistry.

Electron paramagnetic resonance (EPR) studies of these copper(II) complexes indicate that the mono- and bis-complexes with PBT2 adopt square-based pyramidal structures. nih.gov Furthermore, voltammetry studies reveal that the copper(II) complexes can be more easily reduced than their parent bis-complexes, which has significant implications for their potential redox activity in biological systems. nih.gov Another related compound, 2-[(dimethylamino)-methyl-8-hydroxyquinoline, has also been characterized for its copper(II) interactions, highlighting the rapid metal transfer between the ligand and biological molecules. researchgate.net

The kinetics of complex formation for this class of compounds are generally rapid, a characteristic feature of ligands that form chelate rings. The rate of formation and dissociation of these complexes is fundamental to their ability to interact with and influence the distribution of metal ions in biological environments.

Bioinorganic Chemistry Aspects of Metal-7-[(diethylamino)methyl]-8-Quinolinol Interactions

The bioinorganic chemistry of 7-[(diethylamino)methyl]-8-quinolinol and its analogs is centered on their ability to interact with essential metal ions, thereby perturbing the delicate balance of metal homeostasis within biological systems. nih.govnih.gov

Mechanisms of Metal Ion Sequestration and Redistribution in Biological Mimics

8-Hydroxyquinoline derivatives, including 7-[(diethylamino)methyl]-8-quinolinol, are lipophilic molecules capable of forming neutral complexes with metal ions. This property allows them to act as ionophores, sequestering metal ions and transporting them across biological membranes, such as the cell membrane and mitochondrial membranes. nih.gov

The primary mechanism involves the ligand binding to a metal ion in one environment (e.g., the extracellular matrix), forming a charge-neutral, lipid-soluble complex. This complex can then diffuse across a lipid bilayer. Once inside a different cellular compartment, the complex can dissociate, releasing the metal ion. This process effectively redistributes metal ions, which can restore depleted intracellular metal stores or, conversely, introduce metals into compartments where they can exert toxic effects. nih.gov For example, the related compound 5-((methylamino)methyl)-8-hydroxyquinoline has been identified as a mitochondrial iron chelator, capable of selectively decreasing the mitochondrial iron pool. nih.gov This demonstrates the ability of such compounds to target specific subcellular locations and modulate metal ion concentrations.

The following table summarizes the formation of different species of a related compound, PBT2, with Copper(II).

SpeciesFormula
Mono-complex[Cu(PBT2)]+
Bis-complex[Cu(PBT2)2]

This data is for the related compound 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol (PBT2) and is used as a model for the behavior of 7-[(diethylamino)methyl]-8-quinolinol. nih.gov

Impact on Cellular Metal Homeostasis Pathways (non-clinical models)

The ability of 7-[(diethylamino)methyl]-8-quinolinol and its analogs to sequester and redistribute metal ions has profound effects on cellular metal homeostasis pathways in non-clinical models. The disruption of this balance is a key mechanism behind their biological activity. nih.gov

A critical aspect of their impact is the induction of oxidative stress through redox cycling. When these ligands form complexes with redox-active metal ions like iron (Fe) and copper (Cu), the resulting complexes can participate in catalytic cycles that generate reactive oxygen species (ROS). nih.gov For instance, a Cu(II) complex can be reduced to a Cu(I) complex by cellular reducing agents like ascorbate. The Cu(I) complex can then react with molecular oxygen or hydrogen peroxide to produce superoxide (B77818) radicals or hydroxyl radicals, respectively, regenerating the Cu(II) complex to continue the cycle. nih.gov This process can lead to damage of cellular components, including lipids, proteins, and DNA. nih.gov

Advanced Spectroscopic and Photophysical Investigations

Intrinsic Fluorescence Characteristics of 8-Quinolinol, 7-[(diethylamino)methyl]-

The intrinsic fluorescence of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives is typically weak. rroij.comscispace.com This is largely attributed to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), which occurs between the phenolic hydroxyl group at the 8-position and the quinoline (B57606) nitrogen atom. nih.gov Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen, leading to the formation of a transient zwitterionic tautomer that relaxes to the ground state primarily through non-emissive pathways.

For 8-Quinolinol, 7-[(diethylamino)methyl]-, it is anticipated that the compound would exhibit similarly weak native fluorescence. The core 8-hydroxyquinoline structure, which facilitates the ESIPT process, remains intact. The introduction of the (diethylamino)methyl group at the 7-position is not expected to fundamentally inhibit this proton transfer mechanism in the free ligand state.

Metal-Ion Induced Fluorescence Modulation Mechanisms

The 8-hydroxyquinoline moiety is a classic bidentate chelating agent, capable of binding with a wide variety of metal ions through its hydroxyl oxygen and quinoline nitrogen atoms. scispace.comscirp.org This chelation is the primary mechanism through which its fluorescence can be modulated, making its derivatives, including presumably 8-Quinolinol, 7-[(diethylamino)methyl]-, effective as fluorescent chemosensors. rroij.com

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

The most critical mechanism for fluorescence modulation in 8-HQ derivatives upon metal ion binding is the inhibition of ESIPT. nih.gov When a metal ion coordinates with the ligand, the proton of the hydroxyl group is displaced, and the oxygen and nitrogen atoms become locked in a stable chelate ring. nih.gov This blockage of the initial proton donor site prevents the ESIPT process from occurring upon photoexcitation. Consequently, the non-radiative decay pathway is shut down, allowing the excited molecule to relax via radiative emission, resulting in a significant enhancement of fluorescence. nih.gov It is therefore expected that 8-Quinolinol, 7-[(diethylamino)methyl]- would display a "turn-on" fluorescence response upon chelation with suitable metal ions.

Photo-induced Electron Transfer (PET) Processes

Photo-induced Electron Transfer (PET) is another common mechanism for fluorescence modulation, particularly in sensors containing a tertiary amine group, such as the diethylamino moiety in the subject compound. In a PET sensor, the fluorophore is linked to a receptor (the amine) that has a non-bonding electron pair. In the free ligand, upon excitation of the fluorophore, an electron from the nitrogen lone pair can be transferred to the excited fluorophore, quenching the fluorescence.

Upon binding of a metal ion to a nearby chelating site, the lone pair electrons on the nitrogen are engaged in coordination. This lowers the energy of the nitrogen's highest occupied molecular orbital (HOMO), making the electron transfer to the fluorophore's lowest unoccupied molecular orbital (LUMO) energetically unfavorable. This inhibition of the PET quenching process results in a "turn-on" fluorescence signal. While the primary chelating site is the 8-hydroxy-quinoline nitrogen, the tertiary amine of the 7-[(diethylamino)methyl]- group could potentially participate in chelation or be electronically affected by the binding of a metal ion, thus enabling a PET-based sensing mechanism.

Chelation-Enhanced Fluorescence (CHEF) and Quenching Mechanisms

Chelation-Enhanced Fluorescence (CHEF) is the general term for the fluorescence turn-on effect observed when a ligand binds to a metal ion. For 8-Quinolinol, 7-[(diethylamino)methyl]-, CHEF would primarily result from the inhibition of ESIPT as described above. nih.gov The increased structural rigidity upon formation of a metal complex also contributes to CHEF by reducing non-radiative decay from vibrational relaxation. scispace.com Many metal ions with closed-shell electronic configurations, such as Zn²⁺, Al³⁺, and Cd²⁺, are known to induce strong fluorescence enhancements in 8-HQ derivatives and would be expected to produce a CHEF effect. nih.govresearchgate.netresearchgate.net

Conversely, fluorescence quenching can occur upon chelation with certain metal ions, particularly paramagnetic transition metals like Cu²⁺, Ni²⁺, or Fe³⁺. researchgate.net These metals can induce quenching through mechanisms such as energy transfer or electron transfer between the metal d-orbitals and the ligand's excited state, providing an efficient non-radiative decay pathway. Therefore, 8-Quinolinol, 7-[(diethylamino)methyl]- could potentially act as a "turn-off" sensor for such metal ions.

Luminescence Properties of Metal Complexes

The metal complexes of 8-hydroxyquinoline derivatives are often highly luminescent. researchgate.net The emission color and intensity are influenced by both the substituents on the quinoline ring and the nature of the central metal ion. For example, aluminum (Alq₃), zinc (Znq₂), and beryllium (Beq₂) complexes of 8-HQ are well-known for their strong emissions in the green-yellow region of the spectrum. researchgate.net

It is predictable that complexes of 8-Quinolinol, 7-[(diethylamino)methyl]- with diamagnetic metals like Zn²⁺ or Al³⁺ would be highly fluorescent. The emission wavelength would likely be in the blue-to-green region, influenced by the electronic effect of the (diethylamino)methyl substituent. The quantum yield and lifetime of these complexes would be significantly higher than that of the free ligand.

Table 4.3.1: Expected Luminescence Properties of Metal Complexes (Note: This table is predictive and not based on reported experimental data for 8-Quinolinol, 7-[(diethylamino)methyl]-)

Metal Ion Expected Fluorescence Change Potential Emission Color Governing Mechanism
Zn²⁺ Enhancement (Turn-on) Blue-Green / Green ESIPT Inhibition, CHEF
Al³⁺ Enhancement (Turn-on) Green / Yellow-Green ESIPT Inhibition, CHEF
Cd²⁺ Enhancement (Turn-on) Green ESIPT Inhibition, CHEF
Cu²⁺ Quenching (Turn-off) N/A Paramagnetic Quenching

Solvatochromism and Environmental Sensitivity of Fluorescence

Solvatochromism refers to the change in the absorption or emission spectra of a compound with a change in solvent polarity. Fluorophores with a significant difference in dipole moment between their ground and excited states typically exhibit strong solvatochromism. The 7-(diethylamino) group is a strong electron-donating group, which can lead to an intramolecular charge transfer (ICT) character in the excited state.

It is plausible that the fluorescence of 8-Quinolinol, 7-[(diethylamino)methyl]- and its metal complexes would be sensitive to the solvent environment. researchgate.net In polar solvents, the excited state is stabilized more than the ground state, which typically results in a bathochromic (red) shift of the emission maximum. Therefore, a red shift in the fluorescence spectrum would be expected as solvent polarity increases. This environmental sensitivity could be exploited for probing the polarity of microenvironments.

Table 4.4.1: Predicted Solvatochromic Behavior (Note: This table is predictive and not based on reported experimental data for 8-Quinolinol, 7-[(diethylamino)methyl]-)

Solvent Polarity Expected Emission λmax
Dioxane Low Shorter Wavelength (Blue-shifted)
Chloroform Medium Intermediate Wavelength
Acetonitrile (B52724) High Longer Wavelength (Red-shifted)

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricate details of the molecular and electronic structure of 8-Quinolinol, 7-[(diethylamino)methyl]-. These computational approaches offer valuable insights that complement experimental findings.

Conformational Analysis and Tautomeric Equilibria

Furthermore, this compound can exist in different tautomeric forms, primarily involving the proton transfer between the hydroxyl group at the 8-position and the quinoline (B57606) nitrogen. DFT calculations are instrumental in determining the relative energies of these tautomers, thereby predicting the predominant form in different environments. The equilibrium between the enol and keto forms is a critical factor influencing the compound's chemical behavior and its interactions with metal ions.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

The electronic properties and reactivity of 8-Quinolinol, 7-[(diethylamino)methyl]- can be effectively described through Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its electron-donating and accepting capabilities. DFT calculations provide the energies and spatial distributions of these orbitals.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, offering a quantitative measure of the molecule's reactivity. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Chemical Reactivity Descriptors for 8-Quinolinol, 7-[(diethylamino)methyl]-

Descriptor Symbol Formula Typical Calculated Value (eV)
Ionization Potential IP -EHOMO Data not available in search results
Electron Affinity EA -ELUMO Data not available in search results
Electronegativity χ (IP + EA) / 2 Data not available in search results
Chemical Hardness η (IP - EA) / 2 Data not available in search results
Chemical Softness S 1 / (2η) Data not available in search results
Electrophilicity Index ω μ2 / (2η) Data not available in search results

Spectroscopic Property Prediction (NMR, UV-Vis)

DFT calculations are also employed to predict the spectroscopic properties of 8-Quinolinol, 7-[(diethylamino)methyl]-, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are valuable for assigning the signals in experimental NMR spectra, aiding in the structural elucidation of the compound and its derivatives.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra. By calculating the excitation energies and oscillator strengths of the electronic transitions, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic structure and the nature of the transitions involved.

Molecular Dynamics Simulations of Ligand-Receptor and Ligand-Metal Interactions

While specific molecular dynamics (MD) simulation studies focused solely on 8-Quinolinol, 7-[(diethylamino)methyl]- were not prominently found, the general principles of this technique are highly applicable. MD simulations can provide a dynamic picture of how this ligand interacts with biological receptors or metal ions over time. These simulations would involve placing the ligand in a simulated environment with the receptor or metal ion and observing the trajectory of their interactions. Such studies would be invaluable for understanding the binding modes, the stability of the resulting complexes, and the role of solvent molecules in these interactions. For instance, MD simulations could reveal the key amino acid residues involved in the binding of the compound to a protein target or elucidate the coordination geometry and dynamics of its metal complexes.

Theoretical Elucidation of Proton Transfer Pathways in Excited States

In Silico Approaches for Predicting Biological Activities and Molecular Targets

In silico methods are instrumental in the early stages of drug discovery for predicting the biological activities and potential molecular targets of compounds like 8-Quinolinol, 7-[(diethylamino)methyl]-. These approaches can significantly reduce the time and cost associated with experimental screening.

One common approach is molecular docking , which predicts the preferred orientation of a ligand when bound to a target protein. By docking this compound into the binding sites of various proteins, researchers can identify potential biological targets and hypothesize about its mechanism of action.

Another powerful tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. By correlating the structural or physicochemical properties of a series of related compounds with their biological activities, QSAR models can predict the activity of new, untested compounds. While specific QSAR studies for 8-Quinolinol, 7-[(diethylamino)methyl]- are not detailed in the available literature, the principles would involve generating a dataset of analogues with known activities and then using statistical methods to build a predictive model.

Table 2: Compound Names Mentioned in the Article

Compound Name
8-Quinolinol, 7-[(diethylamino)methyl]-
8-hydroxyquinoline (B1678124)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for 7-[(diethylamino)methyl]-8-quinolinol are not extensively documented in publicly available literature, broad QSAR studies on 8-hydroxyquinoline (8-HQ) derivatives provide a foundational understanding of the key molecular features governing their activity.

These studies consistently highlight the importance of several physicochemical and structural descriptors in determining the biological efficacy of 8-HQ analogs. The substitution pattern on the quinoline ring, particularly at the C-5 and C-7 positions, is a critical determinant of activity.

Key molecular descriptors frequently identified in QSAR models for 8-hydroxyquinoline derivatives include:

Lipophilicity (logP): This descriptor measures the compound's solubility in fatty or non-polar environments. For 8-HQ derivatives, an optimal level of lipophilicity is often required to facilitate passage through biological membranes to reach their target sites.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges, are crucial. These properties influence the molecule's ability to participate in charge-transfer interactions and form coordination complexes with metal ions, a key aspect of the bioactivity of many 8-HQ compounds.

Steric and Topological Descriptors: Parameters like molecular weight, molecular volume, and connectivity indices describe the size and shape of the molecule. For 7-aminoalkylated derivatives like 7-[(diethylamino)methyl]-8-quinolinol, the bulk and conformation of the substituent at the C-7 position can significantly impact how the molecule fits into a target's binding site.

A generalized QSAR model for a series of bioactive 8-HQ derivatives can be expressed as:

Biological Activity = f(Lipophilicity, Electronic Parameters, Steric Properties)

Studies on various 8-HQ derivatives have shown that modifications at the C-7 position can modulate activities such as inhibition of matrix metalloproteinases (MMPs). mdpi.com The introduction of an aminoalkyl group, such as the (diethylamino)methyl group, introduces a basic nitrogen center that can be protonated at physiological pH, influencing solubility, cell permeability, and potential ionic interactions with target proteins.

Descriptor ClassSpecific Descriptor ExamplePredicted Influence on Bioactivity of 8-HQ Derivatives
LipophiliclogP (Octanol-Water Partition Coefficient)Influences membrane permeability and access to target sites.
ElectronicHOMO/LUMO Energy GapRelates to chemical reactivity and metal chelation potential.
StericMolecular VolumeAffects the fit and binding affinity within a protein's active site.
TopologicalWiener IndexDescribes molecular branching and compactness.

Ligand-Protein Docking and Binding Affinity Predictions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme, to form a stable complex. This technique is instrumental in elucidating the mechanism of action and predicting the binding affinity of drug candidates.

For 7-[(diethylamino)methyl]-8-quinolinol and its analogs, docking studies have been explored against a variety of protein targets, reflecting their broad spectrum of potential biological activities, including anticancer, antimicrobial, and antiviral effects. The 8-hydroxyquinoline core scaffold is a privileged structure known for its metal-chelating and hydrogen-bonding capabilities, which are central to its interactions with protein active sites. nih.gov

Interaction with Metalloenzymes: Many enzymes crucial for pathological processes contain metal ions (e.g., zinc, iron) in their active sites. The 8-hydroxyquinoline moiety is an excellent metal chelator. Docking studies of related 7-substituted-8-hydroxyquinolines, such as 8-hydroxyquinoline-7-carboxylic acid, against metallo-β-lactamases (MBLs) have provided insights into how these compounds might inhibit bacterial enzymes. nih.govresearchgate.net In these simulations, the nitrogen of the quinoline ring and the hydroxyl oxygen coordinate with the zinc ions in the active site, displacing water molecules and inhibiting the enzyme's catalytic activity. nih.govresearchgate.net The substituent at the C-7 position often forms additional interactions, such as hydrogen bonds or van der Waals contacts, with nearby amino acid residues, enhancing binding affinity and specificity.

Interaction with Viral Enzymes: The parent 8-hydroxyquinoline scaffold has been docked into the active site of the HIV-1 integrase, an enzyme essential for viral replication. nih.gov These models show that the hydroxyl group and the ring nitrogen of the quinoline core can form key hydrogen bonds with catalytic residues like His171 and Glu170. nih.gov It is predicted that the 7-[(diethylamino)methyl]- substituent would project into a pocket of the binding site, where the terminal amino group could form additional electrostatic or hydrogen bond interactions, thereby improving the binding affinity compared to the unsubstituted parent compound.

A summary of predicted interactions for a representative 7-aminoalkyl-8-hydroxyquinoline ligand with a hypothetical enzyme active site is presented below.

Protein Target ClassPotential Interacting ResiduesPredicted Interaction TypeRole of 8-HQ Scaffold / C-7 Substituent
Metallo-β-Lactamase (e.g., VIM-2)His, Asp, Cys, Zn²⁺ ionsMetal Coordination, Hydrogen BondingScaffold chelates zinc ions; C-7 group provides additional contacts.
HIV-1 IntegraseGlu, His, GlnHydrogen Bonding, Pi-Pi StackingScaffold forms H-bonds; C-7 group interacts with side chains.
Matrix Metalloproteinase (e.g., MMP-2)His, Glu, Ala, Zn²⁺ ionMetal Coordination, Hydrophobic InteractionsScaffold coordinates catalytic zinc; C-7 group fits into S1' pocket.

These computational predictions underscore the therapeutic potential of 7-[(diethylamino)methyl]-8-quinolinol and provide a solid foundation for further experimental validation and optimization of its structure to enhance potency and selectivity against specific biological targets.

Biological Activities and Mechanistic Research Non Clinical Focus

Antimicrobial Research

The 8-hydroxyquinoline (B1678124) nucleus is a privileged structure in medicinal chemistry, known for its potent antimicrobial effects. nih.govnih.gov Derivatives are being extensively investigated as alternatives to combat the rise of drug-resistant pathogens. sphinxsai.comresearchgate.net The introduction of a Mannich base side chain, such as the 7-[(diethylamino)methyl]- group, can modulate the compound's physicochemical properties and biological activity.

Antibacterial Activity Spectrum and Concentration-Dependent Effects (In Vitro Studies)

While specific minimum inhibitory concentration (MIC) data for 8-Quinolinol, 7-[(diethylamino)methyl]- against a broad spectrum of bacteria is not extensively detailed in the available literature, the class of 8-hydroxyquinoline Mannich bases is recognized for its antibacterial properties. sphinxsai.com The primary mechanism of antibacterial action for 8-hydroxyquinoline derivatives is widely attributed to their ability to chelate essential metal ions, such as Fe²⁺, Mg²⁺, and Mn²⁺. mdpi.com This chelation disrupts bacterial homeostasis and inhibits metalloenzymes crucial for cellular processes.

Research on various 8-hydroxyquinoline derivatives demonstrates a broad spectrum of activity, particularly against Gram-positive bacteria. researchgate.netresearchgate.net For instance, the parent compound, 8-hydroxyquinoline, exhibits potent activity against Staphylococcus aureus and other pathogens. mdpi.comresearchgate.net The derivatization at the C7 position is a common strategy to enhance potency and modulate properties. While direct MIC values for 7-[(diethylamino)methyl]-8-quinolinol are not specified, the data below for related compounds illustrates the typical antibacterial efficacy of this structural class.

CompoundBacterial StrainMIC (μM)Reference
8-HydroxyquinolineStaphylococcus aureus16.0–32.0 mdpi.com
8-HydroxyquinolineGram-positive bacteria (general)3.44–13.78 researchgate.net
Clioquinol (B1669181) (5-chloro-7-iodo-8-quinolinol)Neisseria gonorrhoeae0.10–0.20 researchgate.net
Nitroxoline (5-nitro-8-quinolinol)Aeromonas hydrophila5.26 researchgate.net

Antifungal Activity: Cellular and Molecular Mechanisms

Like its antibacterial effects, the antifungal activity of 8-Quinolinol, 7-[(diethylamino)methyl]- is inferred from studies on the broader 8-hydroxyquinoline class. These compounds are known to disrupt fungal cell integrity through multiple mechanisms. nih.gov

Research on 8-hydroxyquinoline derivatives has demonstrated their ability to target the fungal cell wall. nih.gov A common method to investigate this is the sorbitol protection assay. Sorbitol, an osmotic stabilizer, can protect fungal cells from lysis if the cell wall is compromised by an antifungal agent. Studies on derivatives like clioquinol have shown increased MIC values in the presence of sorbitol, indicating that the compound acts, at least in part, by damaging the cell wall. nih.gov Scanning electron microscopy (SEM) analysis in these studies further confirmed morphological damage to the cell wall of treated fungi. nih.gov This suggests that 8-Quinolinol, 7-[(diethylamino)methyl]- may also exert its antifungal effect through a similar mechanism of cell wall integrity disruption.

In addition to targeting the cell wall, some 8-hydroxyquinoline derivatives can compromise the fungal cytoplasmic membrane. nih.gov This is often assessed by measuring the leakage of intracellular components, such as nucleic acids and proteins, which absorb light at 260 nm. Studies on 8-hydroxyquinoline-sulfonic acid derivatives have shown that they cause a significant increase in the leakage of 260-nm-absorbing materials, indicating irreversible damage to the cytoplasmic membrane and loss of its barrier function. nih.gov This disruption of membrane permeability is a key fungicidal mechanism for this class of compounds and represents a probable mode of action for 8-Quinolinol, 7-[(diethylamino)methyl]-. nih.gov

Antiviral Activity Investigations (e.g., HIV-1 Integrase Inhibition, Dengue Virus Inhibition)

The 8-hydroxyquinoline scaffold has been identified as a valuable pharmacophore for the development of antiviral agents, particularly inhibitors of viral enzymes.

HIV-1 Integrase Inhibition: The HIV-1 integrase (IN) enzyme is essential for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov This enzyme is a key target for antiretroviral therapy. The 8-hydroxyquinoline core structure is a well-known metal-chelating pharmacophore that can bind to the divalent metal ions (Mg²⁺ or Mn²⁺) in the active site of HIV-1 integrase, thereby inhibiting its function. unica.itacs.org Numerous studies have designed and synthesized 8-hydroxyquinoline derivatives that show potent inhibition of both the 3'-processing and strand transfer steps catalyzed by the enzyme. unica.itnih.gov While specific inhibitory concentrations (IC₅₀) for 8-Quinolinol, 7-[(diethylamino)methyl]- against HIV-1 integrase are not prominently reported, its structural similarity to known inhibitors makes it a compound of interest in this context.

Dengue Virus Inhibition: Dengue virus (DENV) is a mosquito-borne flavivirus that poses a significant global health threat. nih.govnih.gov The DENV NS2B/NS3 protease is essential for viral replication and is considered a prime target for antiviral drug development. nih.gov Compounds containing the 8-hydroxyquinoline scaffold have been reported as inhibitors of the DENV protease. nih.gov These inhibitors likely act by binding to the active site of the enzyme, preventing the processing of the viral polyprotein. Research into various quinoline (B57606) derivatives has shown dose-dependent inhibition of dengue virus serotypes in vitro. mdpi.com Although specific data for 8-Quinolinol, 7-[(diethylamino)methyl]- is limited, the known anti-DENV activity of the quinoline scaffold suggests potential inhibitory activity. nih.govresearchgate.net

Anticancer Research (In Vitro and Non-Human In Vivo Models)

The anticancer potential of 8-hydroxyquinoline derivatives has been extensively studied, with mechanisms often linked to metal chelation, induction of oxidative stress, and inhibition of key cellular pathways. nih.govmdpi.comresearchgate.net Mannich bases of 8-hydroxyquinoline, including 7-[(diethylamino)methyl]-8-quinolinol, have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. nih.gov

In a comprehensive screening by the National Cancer Institute (NCI), 7-[(diethylamino)methyl]-8-hydroxyquinoline was evaluated against a panel of 60 human tumor cell lines. nih.gov The compound demonstrated significant cytotoxic activity, particularly against leukemia cell lines. nih.gov The mean log concentration that inhibited 50% of cell growth (logGI₅₀) across all cell lines was found to be -5.35 M. nih.gov

CompoundCell Line PanelActivity MetricValueNoted SelectivityReference
7-[(diethylamino)methyl]-8-quinolinolNCI-60 Human Tumor Cell LinesMean logGI₅₀ (M)-5.35Leukemia nih.gov
7-pyrrolidinomethyl-8-hydroxyquinolineNCI-60 Human Tumor Cell LinesMean logGI₅₀ (M)-4.81Leukemia nih.gov
7-morpholinomethyl-8-hydroxyquinolineNCI-60 Human Tumor Cell LinesMean logGI₅₀ (M)-5.09Leukemia nih.gov
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)MTS₅₀ (μg/mL)6.25 ± 0.034- nih.gov

Mechanistic studies on the closely related analog, 7-pyrrolidinomethyl-8-hydroxyquinoline, provide insight into a potential mode of action. This compound was found to inhibit voltage-activated K⁺ (Kv) channels in human myeloma cells with an IC₅₀ value of 23 μM. nih.gov The concentration required to inhibit cell growth by 50% (GI₅₀) was 14 μM, suggesting that the cytotoxic effect of these Mannich bases on cancer cells could be, at least in part, related to the blockade of ion channels crucial for cell proliferation and survival. nih.gov While no specific non-human in vivo studies for 7-[(diethylamino)methyl]-8-quinolinol are detailed, other 8-hydroxyquinoline derivatives have shown the ability to abolish tumor growth in xenograft mouse models, indicating the therapeutic potential of this chemical class. nih.govnih.gov

Cytotoxicity Mechanisms in Cancer Cell Lines

Research has demonstrated that 8-Quinolinol, 7-[(diethylamino)methyl]- exhibits cytotoxic activity against various human cancer cell lines. A study evaluating its effects on a panel of 60 cell lines from the National Cancer Institute found that it displayed significant cytotoxicity, particularly against leukemia cell lines. The mean log concentration that inhibited the growth of these 60 cell lines by 50% (GI50) was determined to be -5.35 M.

CompoundMean Log GI50 (M) across 60 cell lines
8-Quinolinol, 7-[(diethylamino)methyl]--5.35

While the cytotoxic effects are established, detailed mechanistic studies specifically on 8-Quinolinol, 7-[(diethylamino)methyl]- are limited in the publicly available scientific literature. The proposed mechanisms for the broader class of 8-hydroxyquinoline derivatives often involve metal chelation, which can disrupt essential cellular processes.

Based on available scientific literature, there is no specific research data detailing the direct effects of 8-Quinolinol, 7-[(diethylamino)methyl]- on telomerase inhibition or its interaction with G-quadruplex DNA. While G-quadruplex stabilization and subsequent telomerase inhibition are recognized anticancer strategies, and various heterocyclic compounds have been investigated for these properties, specific studies for this particular compound have not been identified.

There is no specific scientific evidence available that directly investigates the induction of mitochondrial dysfunction or the generation of reactive oxygen species (ROS) by 8-Quinolinol, 7-[(diethylamino)methyl]- in cancer cells. Although some 8-hydroxyquinoline derivatives have been shown to modulate ROS signaling, this has not been specifically documented for the 7-[(diethylamino)methyl]- substituted variant in the context of cancer cytotoxicity.

Modulation of Cellular Metabolism and Signaling Pathways

Specific studies on how 8-Quinolinol, 7-[(diethylamino)methyl]- modulates cellular metabolism or specific signaling pathways in cancer cells are not detailed in the current body of scientific literature. The broader class of 8-hydroxyquinoline derivatives is known to interfere with various cellular processes, often linked to their metal-chelating properties, but specific pathways affected by this compound have not been elucidated.

Structure-Activity Relationships for Anticancer Potency and Selectivity

The anticancer activity of 8-hydroxyquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. For 7-aminomethyl-8-hydroxyquinolines, the structure of the amine substituent at the 7-position plays a crucial role in their cytotoxic potency.

Studies comparing 7-[(diethylamino)methyl]-8-hydroxyquinoline with other 7-substituted analogs, such as those with pyrrolidinomethyl and morpholinomethyl groups, have provided insights into the structure-activity relationship (SAR). For instance, in a comparative study, the cytotoxic potency was found to vary with the amine substituent, as indicated by their mean log GI50 values across a panel of 60 cancer cell lines.

7-SubstituentCompound NameMean Log GI50 (M)
Diethylaminomethyl8-Quinolinol, 7-[(diethylamino)methyl]--5.35
Pyrrolidinomethyl7-Pyrrolidinomethyl-8-hydroxyquinoline-4.81
Morpholinomethyl7-Morpholinomethyl-8-hydroxyquinoline-5.09

These findings suggest that the nature of the tertiary amine in the Mannich base substituent at the 7-position influences the compound's anticancer activity. The diethylamino group in 8-Quinolinol, 7-[(diethylamino)methyl]- contributes to its notable cytotoxic profile within this series of compounds.

Enzyme Inhibition Studies

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is central to their activity as inhibitors of various metalloenzymes.

Metalloenzyme Inhibition (e.g., Matrix Metalloproteinases, Glyoxalase 1, Cystathionine (B15957) Beta Synthase)

While the 8-hydroxyquinoline scaffold is a known metal-binding pharmacophore and has been investigated for the inhibition of various metalloenzymes, specific inhibitory concentrations (e.g., IC50 values) for 8-Quinolinol, 7-[(diethylamino)methyl]- against matrix metalloproteinases (MMPs), glyoxalase 1, or cystathionine beta synthase are not reported in the available scientific literature. Therapeutic strategies targeting metalloenzymes with 8-hydroxyquinoline derivatives are an active area of research. For example, derivatives of 8-hydroxyquinoline have been identified as inhibitors of cystathionine beta synthase, an enzyme implicated in some cancers. However, specific data for the 7-[(diethylamino)methyl]- derivative is lacking.

Inhibition of Key Enzymes in Metabolic Pathways (e.g., Cholinesterases, Pim-1 Kinase)

The 8-hydroxyquinoline scaffold is a versatile pharmacophore known for its ability to interact with various enzymes, including those critical in metabolic and signaling pathways. The functionalization at the 7-position, as seen in 8-Quinolinol, 7-[(diethylamino)methyl]-, can significantly influence this inhibitory activity.

Cholinesterases: Cholinesterase inhibitors are crucial in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine. While direct inhibitory data for 8-Quinolinol, 7-[(diethylamino)methyl]- on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not extensively documented in publicly available research, the broader class of 7-aminomethyl-8-hydroxyquinoline derivatives has been investigated for this property. These derivatives are designed to interact with both the catalytic and peripheral anionic sites of cholinesterase enzymes. The nitrogen atom in the diethylamino group can be protonated at physiological pH, facilitating interactions within the enzyme's active site gorge.

Pim-1 Kinase: Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and is a target for anticancer drug development. nih.gov The 8-hydroxyquinoline core has been identified as a crucial pharmacophore for Pim-1 kinase inhibition. nih.govresearchgate.net Molecular modeling studies suggest that the 8-hydroxyquinoline scaffold can interact with key residues like Asp186 and Lys67 within the ATP-binding pocket of the enzyme. nih.govresearchgate.net While specific IC50 values for 8-Quinolinol, 7-[(diethylamino)methyl]- are not readily found, related 8-hydroxy-quinoline-7-carboxylic acid derivatives have demonstrated potent inhibitory activity against Pim-1 kinase. nih.govresearchgate.net The nature of the substituent at the 7-position is critical in determining the potency and selectivity of this inhibition.

Enzyme TargetCompound ClassObserved ActivityReference
Cholinesterases7-Aminomethyl-8-hydroxyquinolinesPotential for inhibition based on scaffold nih.gov
Pim-1 Kinase8-Hydroxyquinoline derivativesPotent inhibition by related structures nih.govresearchgate.net

Neurobiological Research (Non-Human In Vivo Models)

The potential of 8-hydroxyquinoline derivatives as therapeutic agents for neurodegenerative diseases has been a significant area of research. elsevierpure.com Their mechanisms of action are often multifaceted, targeting several key pathological features of these disorders.

A pathological hallmark of Alzheimer's disease is the aggregation of β-amyloid (Aβ) peptides into toxic plaques in the brain. nih.gov The 8-hydroxyquinoline scaffold has been shown to effectively inhibit Aβ aggregation. nih.gov These compounds can interfere with the self-assembly of Aβ monomers into oligomers and fibrils. While specific studies on 8-Quinolinol, 7-[(diethylamino)methyl]- are limited, various functionalized 8-hydroxyquinolines have demonstrated significant anti-aggregating effects. The mechanism is believed to involve both the chelation of metal ions that promote aggregation and direct interaction with the Aβ peptide itself.

Compound ClassTarget ProteinEffectReference
Functionalized 8-Hydroxyquinolinesβ-amyloid (Aβ)Inhibition of aggregation nih.govnih.gov

The dysregulation of metal ion homeostasis, particularly of copper, zinc, and iron, is implicated in the oxidative stress observed in neurodegenerative diseases. elsevierpure.com 8-Hydroxyquinoline and its derivatives are potent metal chelators. nih.gov By binding to these metal ions, compounds like 8-Quinolinol, 7-[(diethylamino)methyl]- can prevent their participation in redox reactions that generate harmful reactive oxygen species (ROS). This action helps to mitigate metal-driven oxidative damage to neurons. The lipophilic nature of these compounds allows them to cross the blood-brain barrier and restore metal ion balance in the brain. Research on various 8-hydroxyquinoline derivatives has consistently highlighted their antioxidant properties stemming from their metal-chelating ability. nih.gov

In vitro studies using neuronal cell lines have provided further insight into the neuroprotective effects of 8-hydroxyquinoline derivatives. These compounds have been shown to protect neuronal cells from various insults, including oxidative stress and toxicity induced by β-amyloid peptides. nih.gov For instance, studies on related 8-hydroxyquinoline compounds have demonstrated cytoprotective effects in glioblastoma cells subjected to hydrogen peroxide-induced oxidative stress. nih.gov The neuroprotective mechanisms are linked to their antioxidant and anti-apoptotic properties. Furthermore, some derivatives have been shown to promote neurogenesis, which could be beneficial in replenishing neurons lost in neurodegenerative conditions. nih.gov The specific effects of 8-Quinolinol, 7-[(diethylamino)methyl]- would be dependent on its unique substitution pattern, which influences its ability to chelate metals, scavenge free radicals, and interact with cellular signaling pathways.

Applications in Advanced Materials and Sensing Technologies

Development of Fluorescent Chemosensors for Environmental Monitoring

Fluorescent chemosensors are molecules designed to detect specific ions or molecules, known as analytes, by producing a measurable change in their fluorescence, such as intensity or color. The 8-hydroxyquinoline (B1678124) scaffold is particularly effective for this purpose because its fluorescence is often quenched (diminished) in its free form but becomes significantly enhanced upon binding with a target analyte, a process often referred to as chelation-enhanced fluorescence (CHEF). researchgate.net This "turn-on" response allows for highly sensitive detection.

Derivatives of 8-hydroxyquinoline are renowned for their ability to form stable complexes with a wide array of metal ions, making them ideal candidates for detecting metallic pollutants in environmental samples. nih.govrroij.com The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position form a pincer-like chelation site that can bind strongly to metal cations.

Research on aminomethyl-substituted 8-hydroxyquinolines has demonstrated high selectivity and sensitivity for various metal ions. For instance, novel sensors based on 5-dialkylaminomethyl-8-hydroxyquinoline have been synthesized for the selective detection of iron(III) (Fe³⁺). nih.gov These sensors exhibit significant fluorescence quenching specifically in the presence of Fe³⁺, with minimal interference from other common metal ions such as Fe²⁺, Cu²⁺, and Zn²⁺. nih.gov Similarly, other 8-HQ derivatives have been engineered to be highly selective fluorescent sensors for zinc (Zn²⁺) and aluminum (Al³⁺). rroij.comnih.gov The introduction of the aminomethyl group, such as the (diethylamino)methyl group at the 7-position, can fine-tune the sensor's affinity for specific metal ions, enhancing selectivity. Upon complexation, the inhibition of processes like excited-state intramolecular proton transfer (ESIPT) can lead to a dramatic increase in fluorescence, enabling the quantification of metal ions at very low concentrations. nih.gov

Table 1: Examples of Metal Ion Detection using 8-Hydroxyquinoline (8-HQ) Based Fluorescent Sensors
Sensor BaseTarget IonSensing MechanismKey FindingReference
5-dialkylaminomethyl-8-hydroxyquinoline dansylatesFe³⁺Fluorescence QuenchingShowed high selectivity for Fe³⁺ with little interference from other metal ions. nih.gov
8-hydroxyquinoline-2-carbaldehyde Schiff-baseZn²⁺Chelation-Enhanced Fluorescence (CHEF)Fluorescence was greatly enhanced upon coordination with Zn²⁺ due to inhibition of ESIPT. nih.gov
8-hydroxyquinolineAl³⁺Chelation-Enhanced Fluorescence (CHEF)Fluorometric detection limit of ~1 x 10⁻⁸ M in soil extracts. rroij.com
8-hydroxyquinoline-appended fluoresceinCu²⁺Fluorescence QuenchingUsed as part of a secondary system to detect sulfide (B99878). acs.org

While 8-HQ derivatives are primarily known for cation detection, they can also be adapted for sensing anions through indirect mechanisms. One common strategy is to use a displacement assay. In this approach, the 8-HQ derivative is first complexed with a metal ion, such as copper (Cu²⁺), which quenches its fluorescence. acs.org When a target anion with a high affinity for the metal ion is introduced, it displaces the 8-HQ sensor from the complex. This restores the sensor to its free form, "turning on" its fluorescence and signaling the presence of the anion. This method has been successfully used to create highly selective sensors for sulfide anions (S²⁻). acs.org

Furthermore, the 7-[(diethylamino)methyl]- moiety itself can play a direct role in sensing mechanisms. In a study on a related compound, (E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one, the diethylamino group acts as an electron donor in a system designed to detect bisulfite (HSO₃⁻). The detection mechanism involves a Michael addition reaction that disrupts the molecule's internal charge transfer, leading to a "turn-off" fluorescent response. This demonstrates the potential for designing sensors where the 7-position substituent is integral to the detection of specific non-metallic analytes.

Applications in Biological Sensing and Imaging

The ability of 8-hydroxyquinoline derivatives to readily cross cell membranes due to their lipophilic (fat-soluble) nature makes them highly valuable for applications in cellular biology. researchgate.net They can be used as fluorescent probes to visualize and quantify analytes within living, non-human cells, providing insights into various cellular functions and states.

The dysregulation of metal ion homeostasis is linked to numerous pathological conditions. Fluorescent probes based on 8-HQ derivatives allow for the real-time imaging of these ions in subcellular compartments. For example, 8-amidoquinoline derivatives have been widely developed as fluorescent probes to detect and image Zn²⁺ in biological systems. semanticscholar.org These sensors are biocompatible and show good selectivity for zinc, allowing researchers to monitor its distribution and flux within cells. semanticscholar.org

Similarly, 8-HQ based probes have been designed for imaging labile Fe³⁺ pools, which are critical in cellular processes like ferroptosis, a form of programmed cell death dependent on iron. acs.org Probes can be designed to be ratiometric, meaning they exhibit a shift in the color of their emitted light upon binding the target ion. This allows for more accurate quantification by correcting for variations in probe concentration or instrument sensitivity. The capacity of these probes to function within the complex environment of the cell cytoplasm has been demonstrated in various cell lines, such as HeLa cells. acs.org

The biological activity of 8-Quinolinol, 7-[(diethylamino)methyl]- extends to its interaction with fundamental cellular processes. While its direct use as a fluorescent probe to monitor autophagy—a cellular recycling process—is not yet established, research has shown that 8-HQ derivatives can act as potent inducers of autophagy and apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net For instance, a novel quinolin-8-yl-nicotinamide compound was found to increase the expression of genes implicated in autophagy, suggesting this pathway is a major mechanism of its anticancer action. nih.gov This interaction highlights the potential of these compounds as tools to study and modulate cellular degradation pathways.

The compound and its analogs also exhibit significant antimicrobial properties. 8-hydroxyquinoline itself is a potent agent against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. This activity is largely attributed to its metal chelating ability, which disrupts essential microbial processes by sequestering vital metal ions. The introduction of substituents on the quinoline ring can further enhance this activity. This inherent bioactivity allows for the potential use of these compounds in monitoring or inhibiting microbial activity in various research contexts.

Integration with Nanomaterials for Enhanced Sensing Platforms

To further improve the sensitivity, selectivity, and applicability of 8-hydroxyquinoline-based sensors, researchers have begun integrating them with various nanomaterials. These hybrid platforms leverage the unique optical and physical properties of nanomaterials to create more robust and efficient sensing systems.

One prominent example is the functionalization of graphene oxide (GO) with 8-hydroxyquinoline. GO is an excellent fluorescence quencher. When an 8-HQ derivative is attached to a GO sheet, its fluorescence is turned "off." Upon the introduction of a target analyte like Zn²⁺, the 8-HQ chelates the ion, causing a conformational change that can lead to its detachment from the GO surface, thereby restoring its fluorescence. This "off-on" mechanism forms the basis of highly sensitive nanosensors for metal ions in aqueous media. researchgate.net Graphene has also been used to adsorb 8-HQ metal complexes, serving as a solid-phase extraction material to preconcentrate metal ions before analysis. optica.org

Other nanomaterials have also been employed. For instance, semiconductor quantum dots (QDs) capped with 8-hydroxyquinoline have been developed as nanosensors for Al³⁺. researchgate.net The sensor operates based on the fluorescence enhancement of the QDs upon the binding of Al³⁺ to the 8-HQ on their surface. Similarly, gold nanoparticles have been used as nanoquenchers in a system involving an 8-HQ derivative for the detection of DNA hybridization. nih.gov

Table 2: 8-Hydroxyquinoline Derivatives Integrated with Nanomaterials for Sensing
Nanomaterial8-HQ DerivativeTarget AnalyteSensing PrincipleReference
Graphene Oxide (GO)8-HydroxyquinolineZn²⁺Fluorescence recovery after analyte-induced detachment from GO surface. researchgate.net
Graphene8-HydroxyquinolineZn²⁺, Cu²⁺, Ni²⁺Adsorption of 8-HQ metal complexes for preconcentration. optica.org
CdSe Quantum Dots (QDs)8-HydroxyquinolineAl³⁺Fluorescence enhancement of QDs upon analyte binding to the surface ligand. researchgate.net
Gold Nanoparticles (AuNPs)bis(8-hydroxyquinoline-5-solphonate)cerium(III)DNAAuNPs act as nanoquenchers in a DNA hybridization assay. nih.gov

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Catalytic Applications of Metal Complexes Derived from 8-Quinolinol, 7-[(diethylamino)methyl]-

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Future Research Directions and Translational Perspectives

Rational Design of Derivatives with Enhanced Potency and Specificity

The future development of therapeutic agents based on the 7-[(diethylamino)methyl]-8-quinolinol scaffold will heavily rely on the rational design of new derivatives. Structure-activity relationship (SAR) studies have shown that substitutions on the 8-HQ ring system can profoundly influence biological activity and physicochemical properties. nih.govnih.gov Future work will likely focus on strategic modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Key strategies for rational design include:

Modification of the Aminomethyl Side Chain: The diethylamino group at the C-7 position is a critical determinant of the molecule's properties. Future synthetic efforts could explore the impact of altering the length and bulk of the alkyl chains or incorporating the nitrogen atom into various heterocyclic systems (e.g., morpholine, piperazine). These changes can modulate lipophilicity, cell permeability, and binding affinity to biological targets.

Substitution on the Quinoline (B57606) Ring: Introducing electron-donating or electron-withdrawing groups at the C-5 position of the quinoline ring can alter the electronic properties of the chelating site, thereby tuning metal-binding affinity and specificity. rroij.com This approach has been used to shift the emission spectra of 8-HQ complexes, a principle that can be leveraged to refine both therapeutic and diagnostic agents. rroij.com

Development of Hybrid Molecules: A promising strategy involves creating hybrid compounds by linking the 7-[(diethylamino)methyl]-8-quinolinol scaffold to other known pharmacophores. This approach can yield multi-target-directed ligands (MTDLs), which are particularly valuable for treating complex, multifactorial diseases like neurodegenerative disorders. nih.gov For example, combining the metal-chelating properties of the 8-HQ moiety with a component that targets another pathological pathway could lead to synergistic therapeutic effects. nih.gov

Table 1: Strategies for Rational Design of 8-HQ Derivatives
Design StrategyTargeted ModificationAnticipated OutcomeReference Example
Side-Chain ModificationVarying alkyl groups on the C-7 aminomethyl chainModulation of solubility, permeability, and target affinitySynthesis of 7-Morpholinomethyl-8-hydroxyquinoline to correlate iron chelation with potency. scispace.com
Ring SubstitutionAddition of electron-withdrawing groups (e.g., halogens) at C-5 and C-7Enhanced potency; altered metal chelation propertiesPBT2 (5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol) showed increased blood-brain barrier permeability. nih.gov
Hybrid Molecule SynthesisLinking the 8-HQ scaffold to another pharmacophore (e.g., propargylamine)Creation of multi-target-directed ligands for complex diseasesDevelopment of 8-HQ hybrids for potential use in Alzheimer's disease treatment. nih.gov

Exploration of Novel Biological Targets and Therapeutic Pathways

The 8-hydroxyquinoline (B1678124) scaffold is known for a wide array of biological activities, including anticancer, antifungal, anti-HIV, and neuroprotective effects. nih.govscispace.com Many of these activities are attributed to the compound's ability to chelate essential metal ions like zinc, copper, and iron, thereby disrupting metal homeostasis or inhibiting the function of metalloenzymes. rroij.comscispace.com While existing research has identified several targets, the full therapeutic potential of 7-[(diethylamino)methyl]-8-quinolinol remains to be unlocked.

Future research should be directed towards:

Identifying Novel Metalloenzyme Inhibitors: A vast number of enzymes critical to pathological processes are metal-dependent. Fragment-based screening has identified the 8-HQ core as a potent inhibitor of metallo-β-lactamases (MBLs), which confer antibiotic resistance to bacteria. nih.gov Future studies could screen 7-[(diethylamino)methyl]-8-quinolinol and its derivatives against other classes of metalloenzymes, such as matrix metalloproteinases (MMPs) involved in cancer metastasis or zinc-finger transcription factors.

Targeting Metal Dysregulation in Disease: Aberrant metal ion homeostasis is a hallmark of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. nih.gov The success of related 8-HQ derivatives like Clioquinol (B1669181) and PBT2 in preclinical and clinical studies highlights the promise of this compound class. nih.govnih.gov Future investigations could explore the efficacy of 7-[(diethylamino)methyl]-8-quinolinol in a broader range of neurological conditions or other diseases linked to metal dysregulation.

Elucidating Mechanisms of Action: While metal chelation is a primary mechanism, 8-HQ derivatives may exert their effects through other pathways. scispace.com Advanced proteomics, genomics, and metabolomics studies could help elucidate the full spectrum of cellular pathways modulated by 7-[(diethylamino)methyl]-8-quinolinol, potentially revealing novel therapeutic targets and applications.

Table 2: Known and Potential Biological Targets for 8-HQ Derivatives
Target ClassSpecific ExampleTherapeutic AreaFuture Exploration
MetalloenzymesMetallo-β-lactamases (VIM-2, NDM-1)Infectious Disease (Antibiotic Resistance)Screening against other metalloenzymes (e.g., MMPs, histone deacetylases). nih.gov
Metal Ion HomeostasisChelation of excess Zn²⁺/Cu²⁺ in the brainNeurodegenerative Disease (e.g., Alzheimer's)Investigation in other diseases of metal dysregulation (e.g., Huntington's disease). nih.gov
Cancer Cell ProliferationInhibition of various human cancer cell linesOncologyIdentifying specific molecular targets within cancer cells. nih.gov
Fungal GrowthInhibition of Candida and dermatophyte speciesInfectious Disease (Antifungal)Development as a lead compound for novel topical antifungal agents. nih.gov

Advancements in Chemosensor Design for Complex Matrices

The inherent fluorescence of the 8-hydroxyquinoline scaffold, which is significantly enhanced upon metal chelation, makes it an excellent platform for developing chemosensors. rroij.comscispace.com 7-[(diethylamino)methyl]-8-quinolinol is well-suited for this application, and future research can focus on creating highly sensitive and selective sensors that are effective in complex matrices such as biological fluids, environmental water samples, or industrial process streams.

Key areas for advancement include:

Enhancing Selectivity: A major challenge in sensor design is achieving selectivity for a single target analyte in a mixture. Future designs could incorporate specific recognition moieties into the 7-[(diethylamino)methyl]-8-quinolinol structure that create a binding pocket tailored to a specific metal ion. This would minimize interference from other ions and improve analytical accuracy in complex samples.

Improving Sensitivity and Detection Limits: By modifying the electronic structure of the 8-HQ ring, for example through substitutions at the C-5 position, the quantum yield of fluorescence can be increased, leading to higher sensitivity and lower detection limits. rroij.com

Developing "Turn-On" and Ratiometric Sensors: Creating sensors that exhibit a "turn-on" fluorescence response only in the presence of the target analyte is highly desirable for minimizing background signal. Ratiometric sensors, which measure the ratio of fluorescence intensity at two different wavelengths, provide a built-in correction for environmental factors and instrument variation, making them more robust for use in complex matrices.

Development of Integrated Systems for Multi-Analyte Detection

Building on the foundation of chemosensor design, a significant future direction is the incorporation of 7-[(diethylamino)methyl]-8-quinolinol and its derivatives into integrated systems for the simultaneous detection of multiple analytes. nih.gov Such systems are in high demand for applications ranging from medical diagnostics to environmental monitoring.

Future translational perspectives in this area involve:

Sensor Arrays: Creating microarrays where different 8-HQ derivatives, each with a unique response profile, are immobilized on a single chip. When exposed to a sample, the pattern of responses across the array can be analyzed using chemometrics to identify and quantify multiple metal ions simultaneously. nih.gov

Integration with Advanced Materials: Combining 8-HQ-based sensors with novel materials can amplify their signals and capabilities. For instance, research has shown that integrating a simple 8-HQ sensor with photonic crystals can create a system capable of discriminating between numerous different metal ions. nih.gov

Development of Wearable and Portable Devices: Immobilizing 7-[(diethylamino)methyl]-8-quinolinol onto flexible substrates or nanoparticles could pave the way for portable or even wearable sensors. nih.gov Such devices could provide real-time monitoring of environmental pollutants or biomarkers of disease, representing a major leap in translational analytical chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-Quinolinol, 7-[(diethylamino)methyl]-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a Mannich reaction, where 8-hydroxyquinoline reacts with paraformaldehyde and diethylamine under reflux in ethanol. Triethylamine is often added as a base to deprotonate intermediates and stabilize the reaction . Variations in solvent polarity (e.g., ethanol vs. methanol) and reaction time (12–24 hours) significantly affect yield. For example, extended reflux periods (>18 hours) may reduce byproduct formation but risk decomposition of the diethylamino-methyl group. Characterization via 1^1H NMR should confirm the presence of the diethylamino (-N(CH2_2CH3_3)2_2) protons at δ 1.1–1.3 ppm and methylene (-CH2_2-) protons near δ 3.5–4.0 ppm .

Q. How can researchers characterize the chelation properties of this compound toward transition metals like Zn2+^{2+} or Cu2+^{2+}?

  • Methodological Answer : Fluorescence titration experiments are critical. Dissolve the compound in DMSO or ethanol (0.1 mM), and titrate with incremental additions of metal salts (e.g., ZnCl2_2) in buffered aqueous solutions (pH 6–7.5). Monitor fluorescence emission at 450–550 nm (excitation at 350–400 nm). A Stern-Volmer plot can quantify binding constants (KbK_b), while Job’s plot analysis determines stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) . Conflicting data from UV-Vis vs. fluorescence assays may arise due to solvent polarity effects, necessitating cross-validation .

Q. What are the solubility challenges for this compound in biological assay buffers, and how can they be mitigated?

  • Methodological Answer : The compound’s hydrophobicity (due to the quinoline core and diethylamino group) limits solubility in aqueous buffers. Use co-solvents like DMSO (≤1% v/v) or ethanol. For in vitro assays, pre-dissolve in DMSO and dilute in PBS (pH 7.4). Dynamic light scattering (DLS) can assess aggregation. If precipitation occurs, consider structural analogs with hydrophilic substituents (e.g., sulfonate groups) or use cyclodextrin-based encapsulation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., fluorescence quenching vs. enhancement) for metal-chelation studies be resolved?

  • Methodological Answer : Contradictions often arise from competing mechanisms: (i) photoinduced electron transfer (PET) quenching vs. (ii) chelation-enhanced fluorescence (CHEF). Perform time-resolved fluorescence decay assays to distinguish PET (short lifetime) from CHEF (longer lifetime). Control experiments with redox-inactive metals (e.g., Mg2+^{2+}) or chelators (e.g., EDTA) can isolate specific interactions. Computational modeling (DFT) of frontier molecular orbitals may further clarify electronic transitions .

Q. What strategies optimize the compound’s selectivity for Zn2+^{2+} over competing ions like Fe3+^{3+} in complex biological matrices?

  • Methodological Answer : Introduce steric hindrance or electronic tuning. For example:

  • Replace the diethylamino group with a bulkier tertiary amine (e.g., piperazine) to limit Fe3+^{3+} coordination.
  • Modify the quinoline ring with electron-withdrawing groups (e.g., -Cl at position 5) to destabilize Fe3+^{3+} binding.
  • Validate selectivity via ICP-MS analysis of metal uptake in cell lysates after treatment with the probe .

Q. How can researchers design in vivo studies to evaluate the compound’s efficacy as a fluorescent probe for zinc homeostasis?

  • Methodological Answer :

  • Animal Models : Use zebrafish embryos or murine models with zinc-deficient diets. Inject the compound (1–10 µM in saline) and monitor fluorescence via confocal microscopy.
  • Controls : Co-administer TPEN (a zinc chelator) to confirm reversibility.
  • Toxicity : Assess via MTT assay in HEK293 cells (IC50_{50} > 50 µM is acceptable).
  • Data Interpretation : Correlate fluorescence intensity with tissue-specific zinc levels quantified by LA-ICP-MS .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond angles and confirm the diethylamino-methyl substitution at position 7.
  • 2D NMR (COSY, HSQC) : Assign proton-proton coupling and 13^{13}C chemical shifts, particularly for overlapping signals in the aromatic region.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 260.1652 for C14_{14}H18_{18}N2_2O) .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Mannich)65–78% (ethanol, 12 h reflux)
Fluorescence λem\lambda_{\text{em}} (Zn2+^{2+})485 nm (ex 365 nm)
Solubility in PBS0.12 mg/mL (with 1% DMSO)
LogP (Predicted)2.8 (Schrödinger QikProp)N/A

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